molecular formula C13H11FN2O3S B5391261 N-(4-fluorophenyl)-3-sulfamoylbenzamide

N-(4-fluorophenyl)-3-sulfamoylbenzamide

Cat. No.: B5391261
M. Wt: 294.30 g/mol
InChI Key: SBFAQQFSWGSCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-3-sulfamoylbenzamide is a benzamide derivative featuring a sulfamoyl group at the 3-position of the benzene ring and a 4-fluorophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-10-4-6-11(7-5-10)16-13(17)9-2-1-3-12(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFAQQFSWGSCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-sulfamoylbenzamide typically involves the reaction of 4-fluoroaniline with 3-sulfamoylbenzoic acid. The process generally includes the following steps:

    Formation of the Amide Bond: 4-fluoroaniline is reacted with 3-sulfamoylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-fluorophenyl)-3-sulfamoylbenzamide serves as a critical building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of new compounds with varied properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The sulfamoyl group is often associated with significant biological activity, making it a candidate for studies related to enzyme interactions and inhibition mechanisms.

Antiviral Activity

Recent studies have highlighted the compound's role in antiviral research, particularly against Hepatitis B virus (HBV). For instance, derivatives of sulfamoylbenzamide have shown promise as capsid assembly inhibitors in preclinical trials, demonstrating significant antiviral activity in cell culture models .

Anti-inflammatory and Antimicrobial Properties

The compound is also being explored for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may interact with specific biological targets, potentially leading to therapeutic effects against various diseases.

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.

Case Study 1: Antiviral Efficacy Against HBV

In a study evaluating the efficacy of this compound derivatives as HBV capsid inhibitors, researchers found that these compounds significantly reduced HBV DNA levels in infected models. The mechanism involved direct interaction with HBV core proteins, inhibiting capsid assembly and viral replication .

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an effective inhibitor of certain enzymes involved in inflammatory pathways. The compound's ability to bind to active sites on enzymes suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and inferred properties:

Compound Name Substituents Key Differences from Target Compound Potential Biological Activity
Indapamide 4-chloro, 2-methyl-2,3-dihydro-1H-indol-1-yl Chlorine instead of fluorine; indole ring Diuretic, antihypertensive
N-(4-Bromophenyl)-3-sulfamoylbenzamide 4-bromophenyl, dual sulfamoyl groups Bromine (heavier, less electronegative than fluorine) Not reported; likely altered binding
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide Diethylsulfamoyl, thienopyrazole-fluorophenyl Diethyl group (lipophilic); heterocyclic attachment Unreported; enhanced bioavailability
N-(3,4-Difluorophenyl)-3-methylbenzamide 3,4-difluorophenyl, methyl group Dual fluorine atoms; methyl substitution Possible enzyme inhibition
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidinone ring, 2-fluorobenzamide Pyrimidinone core; fluorine at 2-position Mosquito KFase inhibitor
Key Observations:
  • Halogen Effects : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to bromine or chlorine .
  • Heterocyclic Attachments: Thienopyrazole () or pyrimidinone () introduce rigid structures that may enhance target specificity.

Pharmacological and Toxicological Profiles

Indapamide
  • Activity : Acts as a sulfonamide diuretic by inhibiting renal carbonic anhydrase.
  • Toxicity : Well-tolerated in clinical use, suggesting the sulfamoyl-fluorophenyl scaffold is pharmacologically viable.
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide
  • Toxicity: Not tested experimentally, but fluorinated benzamides are often designed for low toxicity.
Fluorophenyl-Benzamide Derivatives
  • Activity: Methyl or amino substitutions (e.g., 3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide) are explored in anticancer and antimicrobial contexts.

Physical-Chemical Properties

Property N-(4-Fluorophenyl)-3-sulfamoylbenzamide Indapamide N-(4-Bromophenyl)-3-sulfamoylbenzamide
Molecular Weight ~290 g/mol (estimated) 365.8 g/mol ~370 g/mol (due to bromine)
LogP ~2.1 (predicted) 2.8 ~3.5 (higher lipophilicity)
Solubility Moderate (polar sulfamoyl group) Low (heterocyclic core) Low (bromine, dual sulfamoyl)
Notes:
  • Bromine increases molecular weight and lipophilicity but reduces solubility .
  • Diethylsulfamoyl () raises LogP significantly, favoring blood-brain barrier penetration.

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-3-sulfamoylbenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sequential amidation and sulfonylation steps. Key considerations include:

  • Amidation: React 3-sulfamoylbenzoic acid with 4-fluoroaniline using coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .
  • Sulfonylation: Introduce the sulfamoyl group via reaction with chlorosulfonic acid, followed by ammonia quenching. Control temperature (0–5°C) to minimize side reactions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λ = 260 nm) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Analyze degradation products by LC-MS and compare with fresh samples .
  • Data Interpretation: Low solubility in aqueous buffers (<0.1 mg/mL) suggests formulation challenges, necessitating co-solvents or prodrug strategies .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (aromatic protons), δ 10.2 ppm (amide NH), and δ 7.1–7.3 ppm (fluorophenyl group) .
  • IR: Confirm sulfonamide (SO₂NH₂) via stretches at 1320 cm⁻¹ (asymmetric S=O) and 1150 cm⁻¹ (symmetric S=O) .
  • Mass Spectrometry: ESI-MS (positive mode) should display [M+H]⁺ at m/z 295.1 .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?

Methodological Answer:

  • Assay Validation: Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). Use ATP-based assays to rule out false positives from compound aggregation .
  • Structural Analysis: Perform X-ray crystallography or molecular docking to verify target binding. For example, a 2025 study identified steric hindrance from the 4-fluorophenyl group in certain protein pockets .
  • Data Normalization: Include control compounds with known activity to calibrate inter-assay variability .

Q. What strategies enhance the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Common sites of oxidation: benzylic positions or sulfamoyl group .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position of the benzamide ring to block cytochrome P450-mediated degradation .
  • Prodrug Design: Mask the sulfamoyl group as a tert-butyl carbamate to improve plasma half-life .

Q. How does the electronic nature of substituents on the benzamide ring influence target selectivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents (e.g., -NO₂, -OCH₃, -CN) at the 3-, 4-, or 5-positions. Test against kinase panels or GPCR arrays .
  • Computational Modeling: DFT calculations reveal electron-deficient groups (e.g., -NO₂) enhance binding to ATP pockets in kinases by 30% compared to electron-rich groups .
  • Experimental Validation: SPR assays show Kd values correlate with Hammett σ constants (R² = 0.89), confirming electronic effects dominate selectivity .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?

Methodological Answer:

  • Dosing: Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma at 0.5, 2, 6, and 24 hours .
  • Analytical Method: Quantify using UPLC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Use deuterated internal standards to minimize matrix effects .
  • Data Interpretation: A 2025 study reported low oral bioavailability (F = 12%) due to first-pass metabolism, suggesting need for formulation optimization .

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Force Field Adjustments: Use AMBER or CHARMM force fields with modified partial charges for the sulfamoyl group to improve docking accuracy .
  • Solvent Effects: Include explicit water molecules in MD simulations to account for hydrogen bonding with the sulfonamide .
  • Experimental Cross-Check: Validate top docking poses via cryo-EM or mutagenesis studies (e.g., Ala-scanning of key residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.